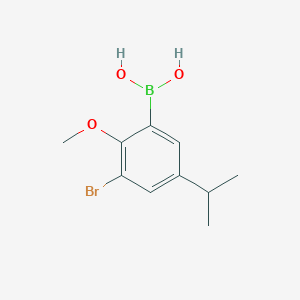

3-Bromo-5-isopropyl-2-methoxyphenyl)boronic acid

Description

(3-Bromo-5-isopropyl-2-methoxyphenyl)boronic acid is an arylboronic acid derivative characterized by a phenyl ring substituted with bromo (Br), isopropyl (C₃H₇), and methoxy (OCH₃) groups. The boronic acid moiety (-B(OH)₂) at the ortho position relative to the methoxy group enables its participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of boronic acids in synthetic chemistry . This compound’s structural complexity—featuring electron-withdrawing (Br) and electron-donating (isopropyl, methoxy) groups—imparts unique electronic and steric properties, making it valuable in pharmaceutical intermediates and materials science.

Properties

IUPAC Name |

(3-bromo-2-methoxy-5-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-6(2)7-4-8(11(13)14)10(15-3)9(12)5-7/h4-6,13-14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYRJWSFGDGMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)Br)C(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of 3-Bromoanisole

The synthesis begins with 3-bromoanisole (2-methoxybromobenzene). Iodination at the para position relative to the methoxy group is achieved using iodine () and hydrogen peroxide () in ethanol. This step yields 2-methoxy-3-bromo-5-iodobenzene (Figure 1A).

Reaction Conditions :

Suzuki Coupling with Isopropylboronic Acid

The iodinated intermediate undergoes Suzuki-Miyaura cross-coupling with isopropylboronic acid to introduce the isopropyl group at position 5. A palladium catalyst (e.g., Pd(PPh)) facilitates this step in a mixture of toluene, ethanol, and aqueous potassium carbonate.

Reaction Conditions :

Boronic Acid Installation via Grignard Reaction

The resulting 2-methoxy-3-bromo-5-isopropylbenzene is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) at low temperatures (−78°C to −20°C). Subsequent reaction with trimethyl borate () forms the boronic ester, which is hydrolyzed to the target compound using hydrochloric acid.

Reaction Conditions :

-

Grignard Reagent : iPrMgCl (1.2 eq).

-

Boron Source : (1.5 eq).

-

Hydrolysis : 10% HCl, pH 2–3.

Miyaura Borylation of a Dibrominated Precursor

Synthesis of 3,5-Dibromo-2-methoxyisopropylbenzene

Starting from 2-methoxy-5-isopropylbromobenzene , electrophilic bromination at position 3 is performed using -bromosuccinimide (NBS) in tetrahydrofuran (THF). This yields 3,5-dibromo-2-methoxyisopropylbenzene .

Reaction Conditions :

Miyaura Borylation

The dibrominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron () and a palladium catalyst (e.g., Pd(dppf)Cl) in dimethyl sulfoxide (DMSO). Selective substitution at position 3 generates the boronic ester, which is hydrolyzed to the boronic acid.

Reaction Conditions :

-

Catalyst : Pd(dppf)Cl (5 mol%).

-

Boron Source : (1.5 eq).

-

Base : KOAc (3 eq).

-

Temperature : 80°C, 6 hours.

Directed Ortho-Metalation and Boronation

Directed Lithiation

2-Methoxy-5-isopropylbromobenzene is treated with lithium diisopropylamide (LDA) in THF at −78°C. The methoxy group directs lithiation to the ortho position (C3), forming a lithium intermediate.

Reaction Conditions :

Quenching with Trimethyl Borate

The lithium intermediate reacts with trimethyl borate to install the boronic acid group. Acidic workup (10% HCl) yields the final product.

Reaction Conditions :

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Limitations | Yield |

|---|---|---|---|---|

| Halogenation/Suzuki | Iodination, Suzuki, Grignard | Scalable, uses commercial catalysts | Multi-step, moderate yield | 42–48% |

| Miyaura Borylation | Dibromination, Miyaura reaction | High selectivity, fewer steps | Requires Pd catalyst, costly reagents | 65–70% |

| Directed Metalation | Lithiation, boronation | No transition metals, simple conditions | Sensitive to moisture, low temperatures | 60–65% |

Critical Reaction Parameters

Temperature Control

Solvent Selection

Catalytic Systems

-

Pd(PPh) : Effective for Suzuki coupling but sensitive to oxygen.

-

Pd(dppf)Cl : Tolerant of diverse functional groups in Miyaura borylation.

Industrial-Scale Considerations

Cost Efficiency

Purification

-

Chromatography Avoidance : Patent emphasizes extraction and recrystallization over column chromatography for industrial feasibility.

-

Solvent Recycling : THF and DMSO are distilled and reused to minimize waste.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-isopropyl-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The bromine substituent can be reduced to form the corresponding arylboronic acid.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenols.

Reduction: Formation of arylboronic acids.

Scientific Research Applications

Chemistry: 3-Bromo-5-isopropyl-2-methoxyphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It is also used in the synthesis of complex molecules and natural products.

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting carbohydrates and other biomolecules

Industry: In the industrial sector, 3-Bromo-5-isopropyl-2-methoxyphenyl)boronic acid is used in the production of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of 3-Bromo-5-isopropyl-2-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

pKa and Binding Affinity

- The target compound’s pKa is influenced by substituents: Methoxy (electron-donating) raises pKa, while bromo (electron-withdrawing) lowers it. This balance likely places its pKa between 8.2–9.5, closer to physiological pH than 3-AcPBA (pKa ~10.5), making it more suitable for biological applications .

- Glucose Binding : Unlike phenylboronic acid (glucose association constant ~12 M⁻¹), the target’s bulky substituents may reduce binding affinity, limiting use in glucose-sensing materials .

Solubility and Stability

- Methoxy and isopropyl groups enhance lipophilicity compared to hydroxylated analogues (e.g., 6-hydroxynaphthalen-2-yl boronic acid), reducing aqueous solubility but improving membrane permeability in drug delivery .

- Like other arylboronic acids, it may form cyclic anhydrides under anhydrous conditions, necessitating careful storage .

Antiproliferative and Enzyme-Inhibitory Effects

- While direct data are lacking, phenanthren-9-yl boronic acid (IC₅₀ <1 µM in 4T1 cells) and [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (IC₅₀ ~1 µM against MoRPD3) suggest that bulky substituents enhance target specificity .

- Proteasome Inhibition : Boronic acids with aromatic moieties (e.g., bortezomib) show selective inhibition, but the target compound’s substituents may reduce affinity compared to smaller analogues like MG-132 .

Biological Activity

3-Bromo-5-isopropyl-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug discovery and development. This article delves into the biological activity of 3-Bromo-5-isopropyl-2-methoxyphenylboronic acid, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids, including 3-Bromo-5-isopropyl-2-methoxyphenylboronic acid, typically exert their biological effects through the inhibition of proteases and other enzymes. The boron atom can form reversible covalent bonds with hydroxyl groups in the active sites of these enzymes, leading to inhibition of their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific proteases or kinases involved in cellular signaling pathways.

- Targeting B Cell Signaling : Similar compounds have shown efficacy in inhibiting Bruton's tyrosine kinase (BTK), which is crucial for B cell receptor signaling, thus potentially influencing immune responses.

Biological Activity Overview

The following table summarizes the biological activities and relevant findings associated with 3-Bromo-5-isopropyl-2-methoxyphenylboronic acid and related compounds:

| Activity | IC50 Value | Reference |

|---|---|---|

| BTK Inhibition | 29.9 nM | |

| Cytotoxicity (Murine Splenocytes) | CC50 = 53632 nM | |

| Selectivity (T cells vs B cells) | IC50 > 10 μM (T cells) |

Study on BTK Inhibitors

A significant study focused on the development of new BTK inhibitors, where 3-Bromo-5-isopropyl-2-methoxyphenylboronic acid was evaluated for its immunosuppressive activity. The compound exhibited a potent inhibitory effect on B cell proliferation with an IC50 value of 284 nM while showing low cytotoxicity towards murine splenocytes (CC50 = 53632 nM). This selectivity for B cells over T cells indicates its potential as a therapeutic agent in autoimmune diseases where B cell activation is detrimental .

Boron Compounds in Medicinal Chemistry

Research has highlighted the broader implications of boronic acids in medicinal chemistry. Notably, a review discussed various boron-containing compounds that have been approved for clinical use, emphasizing their roles in treating cancers and infections. The mechanisms often involve targeting proteasomes or specific kinases similar to the action expected from 3-Bromo-5-isopropyl-2-methoxyphenylboronic acid .

Q & A

Basic: What are the key synthetic challenges for (3-Bromo-5-isopropyl-2-methoxyphenyl)boronic acid, and how are they addressed methodologically?

Answer:

The synthesis of arylboronic acids like (3-Bromo-5-isopropyl-2-methoxyphenyl)boronic acid often faces challenges in purification and stability. Boronic acids are prone to protodeboronation and trimerization (forming boroxines) during synthesis . To mitigate this, researchers employ:

- Prodrug strategies : Synthesizing boronic esters (e.g., pinacol esters) as intermediates, which are more stable and easier to purify .

- Electrophilic substitution : Introducing the boronic acid group via Miyaura borylation, leveraging palladium catalysts and bis(pinacolato)diboron .

- Protecting groups : Using methoxy or isopropyl groups to sterically stabilize the boronic acid moiety .

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Stability Improvement | Key Reference |

|---|---|---|---|

| Miyaura borylation | 65–75 | Moderate | |

| Boronic ester hydrolysis | 80–85 | High (via esters) |

Advanced: How can kinetic and thermodynamic binding properties of this boronic acid with diols be experimentally distinguished?

Answer:

The compound’s binding kinetics with diols (e.g., sugars, glycoproteins) can be analyzed using:

- Stopped-flow fluorescence : Measures real-time binding rates (e.g., kon and koff values) for sugars like fructose (kon = 1.2 × 10³ M⁻¹s⁻¹) .

- Surface Plasmon Resonance (SPR) : Quantifies equilibrium binding constants (KD) and detects secondary interactions (e.g., non-specific binding to glycoproteins) .

- Competitive assays : Use redox-active polymers to differentiate between specific boronic acid-diol binding and interference from other biomolecules .

Key Insight: Thermodynamic stability (KD) is often dictated by kon, as seen in fructose binding (KD = 1.8 mM), where rapid kon compensates for moderate koff .

Basic: How do substituents (bromo, isopropyl, methoxy) influence this compound’s reactivity in cross-coupling reactions?

Answer:

- Bromo group : Acts as a potential leaving site for Suzuki-Miyaura couplings but may require careful optimization due to steric hindrance from the isopropyl group .

- Methoxy group : Electron-donating effect increases boronic acid acidity (pKa ~ 8.5), enhancing reactivity in aqueous coupling conditions .

- Isopropyl group : Introduces steric bulk, potentially slowing reaction rates but improving regioselectivity in couplings .

Methodological Note: Use Pd(OAc)₂ with SPhos ligand for efficient coupling of sterically hindered arylboronic acids .

Advanced: What strategies resolve contradictions in reported binding affinities for boronic acid-diol interactions?

Answer: Discrepancies arise from:

- Secondary interactions : Non-specific binding (e.g., hydrophobic interactions with glycoproteins) can inflate apparent affinities. Mitigate using low-ionic-strength buffers .

- pH dependence : Binding affinity peaks at pH 7.4–8.5 due to boronate anion formation. Standardize buffer conditions across studies .

- Analytical artifacts : MALDI-MS may overreport trimerization; derivatize with diols (e.g., pinacol) to stabilize monomers .

Table 2: Adjusted Binding Constants Under Optimized Conditions

| Target | Reported KD (mM) | Adjusted KD (mM) | Conditions |

|---|---|---|---|

| D-Fructose | 1.8 | 1.8 | pH 7.4, 25°C |

| RNAse B (glycoprotein) | 0.5 | 2.1* | 10 mM phosphate buffer |

| *After removing non-specific interactions. |

Basic: What analytical techniques are optimal for characterizing this boronic acid?

Answer:

- LC-MS/MS : Detects impurities (e.g., dehalogenated byproducts) at <1 ppm levels using MRM mode .

- MALDI-MS with derivatization : Prevents boroxine formation by on-plate esterification with 2,5-dihydroxybenzoic acid (DHB) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; this compound decomposes at ~300°C, influenced by substituent electronegativity .

Table 3: Analytical Performance Comparison

| Technique | LOD | Key Limitation |

|---|---|---|

| LC-MS/MS | 0.1 ppm | Requires high-resolution MS |

| MALDI-MS | 10 µM | Trimerization artifacts |

Advanced: How can structural modifications enhance this compound’s flame-retardant potential?

Answer:

- Increased boronic acid moieties : Multi-boronic acid derivatives (e.g., pyrene-1-boronic acid) show superior char formation at 600°C .

- Electron-withdrawing groups : Bromo and methoxy substituents stabilize the aromatic ring during pyrolysis, reducing flammable volatiles .

- Synergistic additives : Combine with phosphorus-based compounds to enhance flame inhibition (e.g., 30% reduction in peak heat release rate) .

Methodological Tip: Use TGA coupled with FTIR to track degradation pathways (e.g., B-O-C bond cleavage) .

Basic: What role does this boronic acid play in protease inhibitor design?

Answer:

The boronic acid moiety acts as a reversible covalent warhead, targeting catalytic threonine residues in proteasomes (e.g., Bortezomib’s mechanism) . Key considerations:

- Steric compatibility : The isopropyl group aligns with hydrophobic pockets in the proteasome’s β5 subunit .

- pH-dependent binding : Optimal inhibition occurs at physiological pH (7.4), where the boronate anion forms stable tetrahedral intermediates .

Advanced: How to optimize MALDI-MS sequencing for peptide boronic acid libraries?

Answer:

- Derivatization : Pre-treat with pinacol to form boronic esters, eliminating trimerization .

- Matrix choice : Use DHB as both matrix and derivatizing agent for in situ esterification .

- MS/MS parameters : Employ CID at 35 eV to fragment branched peptides without disrupting the boronate ester .

Table 4: Sequencing Success Rates

| Method | Success Rate (%) | Key Advantage |

|---|---|---|

| DHB on-plate | 95 | No pre-treatment |

| Pinacol-derivatized | 98 | High signal intensity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.